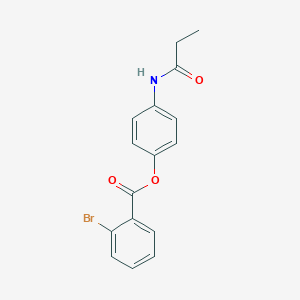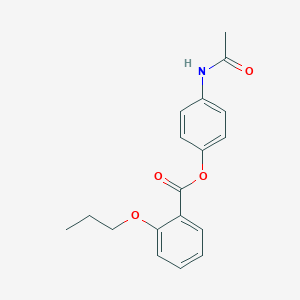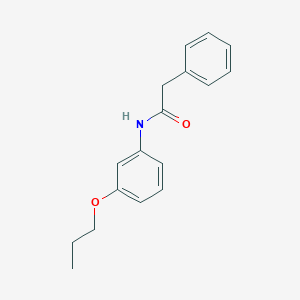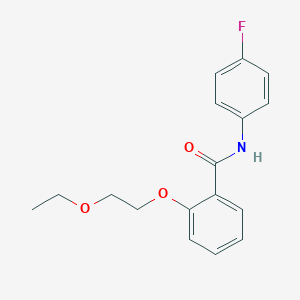![molecular formula C14H14N2O2S B268699 N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268699.png)
N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as ETC-159, is a small molecule inhibitor of the hedgehog signaling pathway. This pathway is important in embryonic development and tissue regeneration, but it can also be hijacked by certain cancers to promote tumor growth. ETC-159 has shown promise as a potential cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用機序
N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide inhibits the hedgehog signaling pathway by binding to the Smoothened protein, which is a key component of this pathway. This binding prevents the activation of downstream signaling events, which ultimately leads to the inhibition of tumor growth. N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have a higher binding affinity for Smoothened than other inhibitors of this pathway, which may contribute to its efficacy as a cancer therapy.
Biochemical and Physiological Effects:
In addition to its effects on the hedgehog signaling pathway, N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to have other biochemical and physiological effects. For example, N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to induce autophagy, which is a process of cellular recycling that can promote cell survival or cell death depending on the context. N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism and can affect the efficacy and toxicity of other drugs.
実験室実験の利点と制限
One advantage of N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide as a research tool is its specificity for the hedgehog signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide also has some limitations as a research tool. For example, its low solubility in aqueous solutions can make it difficult to administer to cells or animals, and its high lipophilicity can lead to non-specific binding to other proteins or membranes.
将来の方向性
There are several future directions for research on N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide and related compounds. One area of interest is the development of more potent and selective inhibitors of the hedgehog signaling pathway, which may have improved efficacy and fewer side effects. Another area of interest is the identification of biomarkers that can predict which tumors are most likely to respond to hedgehog pathway inhibitors, which could help guide treatment decisions. Finally, there is interest in studying the effects of hedgehog pathway inhibitors on normal tissues, as this pathway is also important in tissue regeneration and homeostasis.
合成法
The synthesis of N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves several steps, starting with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with thiophene-2-carboxylic acid to form the corresponding acid chloride, which is then reacted with ethylamine to form the final product. The yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been studied in both in vitro and in vivo models of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. In these models, N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the hedgehog signaling pathway and reduce tumor growth. N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been studied in combination with other cancer therapies, such as chemotherapy and radiation, and has shown synergistic effects.
特性
製品名 |
N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
分子式 |
C14H14N2O2S |
分子量 |
274.34 g/mol |
IUPAC名 |
N-[4-(ethylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-2-15-13(17)10-5-7-11(8-6-10)16-14(18)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18) |
InChIキー |
KNZWAJVBKKNKMC-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
正規SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)



![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)


![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)